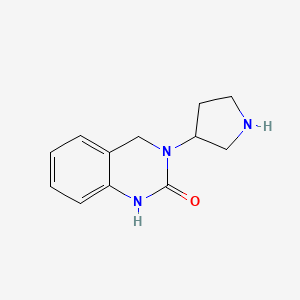
Hydantoin, 1,3-bis(methoxymethyl)-5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin is a chemical compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin typically involves the reaction of diphenylhydantoin with formaldehyde and methanol. The reaction is carried out under acidic conditions, usually using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
[ \text{Diphenylhydantoin} + 2 \text{CH}_2\text{O} + 2 \text{CH}_3\text{OH} \rightarrow \text{1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin} + 2 \text{H}_2\text{O} ]
The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be compared with other similar compounds, such as:
Diphenylhydantoin: The parent compound, which lacks the methoxymethyl groups.
1,3-Bis(methoxymethyl)urea: A similar compound with urea instead of hydantoin.
1,3-Bis(dimethylaminomethyl)thiourea: A thiourea derivative with similar functional groups.
Uniqueness
The uniqueness of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin lies in its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55251-07-5 |
|---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,3-bis(methoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-20-17(22)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14-25-2)18(20)23/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
JYBQVRLPBXPNCF-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C(=O)C(N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
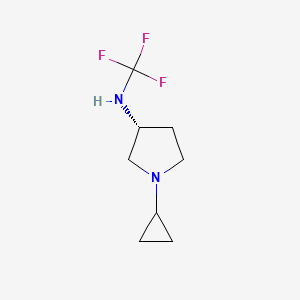
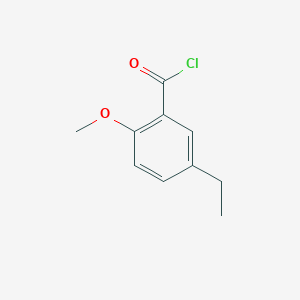
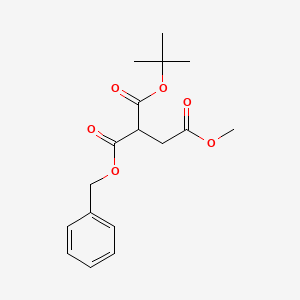
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
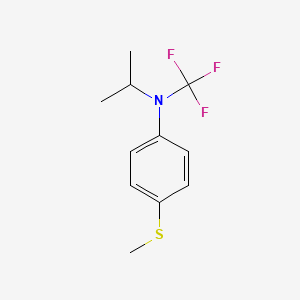
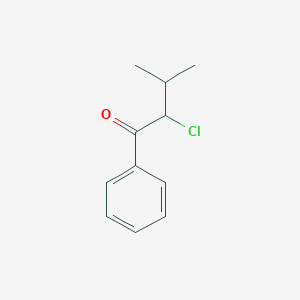
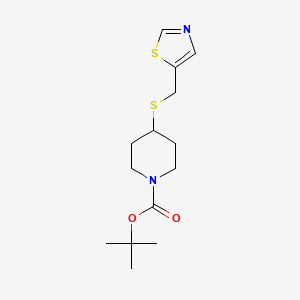
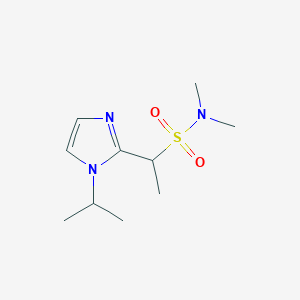

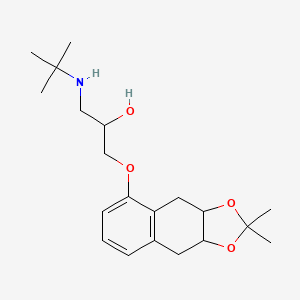
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

